2-Bromo-5-phenylcyclohexane-1,3-dione

Catalog No.
S2832134
CAS No.
913718-17-9
M.F
C12H11BrO2
M. Wt
267.122
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-phenylcyclohexane-1,3-dione

CAS Number

913718-17-9

Product Name

2-Bromo-5-phenylcyclohexane-1,3-dione

IUPAC Name

2-bromo-5-phenylcyclohexane-1,3-dione

Molecular Formula

C12H11BrO2

Molecular Weight

267.122

InChI

InChI=1S/C12H11BrO2/c13-12-10(14)6-9(7-11(12)15)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2

InChI Key

PZMBPUUXXSWXEW-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C(C1=O)Br)C2=CC=CC=C2

Solubility

not available

2-Bromo-5-phenylcyclohexane-1,3-dione is a derivative of 5-phenylcyclohexane-1,3-dione, which is a well-known organic compound classified as a 1,3-diketone. The compound features a bromine atom substituted at the second position of the cyclohexane ring and is characterized by its unique structural properties, which contribute to its reactivity and potential applications in various fields of chemistry. Its molecular formula is C12H11BrO2C_{12}H_{11}BrO_2, and it has a molecular weight of approximately 267.12 g/mol.

Typical of diketones and brominated compounds. Key reactions include:

  • Bromination: The compound can be further brominated at various positions on the aromatic ring or the cyclohexane framework depending on the reaction conditions, leading to a range of monobromo and dibromo derivatives .
  • Nucleophilic Addition: The diketone functionality allows for nucleophilic attack at the carbonyl carbon, leading to the formation of various adducts with nucleophiles such as amines or alcohols.
  • Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds or amines, forming larger polycyclic structures or heterocycles.

The synthesis of 2-bromo-5-phenylcyclohexane-1,3-dione typically involves the bromination of 5-phenylcyclohexane-1,3-dione using brominating agents like N-bromosuccinimide under controlled conditions. A common method includes:

  • Starting Material: 5-phenylcyclohexane-1,3-dione (CAS No. 493-72-1).
  • Bromination Reaction: The compound is treated with N-bromosuccinimide in a solvent such as acetonitrile at room temperature.
  • Work-up: After the reaction completion, the mixture is extracted with an organic solvent (e.g., chloroform), dried over anhydrous magnesium sulfate, and evaporated to yield the desired bromo compound .

2-Bromo-5-phenylcyclohexane-1,3-dione has potential applications in:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its biological activity may allow it to serve as a precursor for drug candidates targeting specific pathways.
  • Material Science: Its unique properties could be explored in developing new materials or coatings.

Interaction studies involving 2-bromo-5-phenylcyclohexane-1,3-dione focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies may reveal insights into how this compound interacts at the molecular level, potentially influencing cellular processes or leading to therapeutic effects.

Several compounds share structural similarities with 2-bromo-5-phenylcyclohexane-1,3-dione. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexKey Features
5-Phenylcyclohexane-1,3-dione493-72-1-Parent compound without bromination
2-Bromo-4-methylcyclohexane-1,3-dione123456780.90Brominated derivative with methyl group
4-Bromoacetophenone103-99-70.85Aromatic ketone with bromine substitution
2-Bromoacetophenone934380.80Another brominated aromatic ketone

These compounds exhibit varying degrees of reactivity and biological activity due to differences in their functional groups and structural configurations. The presence of bromine in 2-bromo-5-phenylcyclohexane-1,3-dione enhances its electrophilicity compared to its non-brominated counterparts, making it unique in its reactivity profile.

XLogP3

2.3

Dates

Modify: 2023-08-17

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